![molecular formula C13H24N2O4 B2509062 (E)-N-(4,4-Dimethoxyoxan-3-yl)-4-(dimethylamino)but-2-enamide CAS No. 2411336-26-8](/img/structure/B2509062.png)
(E)-N-(4,4-Dimethoxyoxan-3-yl)-4-(dimethylamino)but-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(4,4-Dimethoxyoxan-3-yl)-4-(dimethylamino)but-2-enamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. DMXAA is a small molecule that was first synthesized in the 1990s and has since been the subject of numerous scientific investigations.
Mechanism of Action
(E)-N-(4,4-Dimethoxyoxan-3-yl)-4-(dimethylamino)but-2-enamide works by activating the immune system and inducing the production of cytokines, which are molecules that help to fight off cancer cells. Specifically, (E)-N-(4,4-Dimethoxyoxan-3-yl)-4-(dimethylamino)but-2-enamide activates the production of tumor necrosis factor-alpha (TNF-alpha), which is a cytokine that plays a key role in the immune response to cancer.
Biochemical and physiological effects:
(E)-N-(4,4-Dimethoxyoxan-3-yl)-4-(dimethylamino)but-2-enamide has been shown to have a number of biochemical and physiological effects in preclinical studies. These include the activation of immune cells, the induction of cytokine production, and the inhibition of angiogenesis, which is the process by which new blood vessels are formed to supply tumors with nutrients and oxygen.
Advantages and Limitations for Lab Experiments
One advantage of using (E)-N-(4,4-Dimethoxyoxan-3-yl)-4-(dimethylamino)but-2-enamide in lab experiments is that it has been extensively studied and has a well-understood mechanism of action. This makes it a useful tool for investigating the immune response to cancer and for developing new cancer treatments. One limitation of using (E)-N-(4,4-Dimethoxyoxan-3-yl)-4-(dimethylamino)but-2-enamide in lab experiments is that it can be difficult to synthesize and may be expensive to obtain.
Future Directions
There are a number of future directions for research on (E)-N-(4,4-Dimethoxyoxan-3-yl)-4-(dimethylamino)but-2-enamide. One area of interest is the development of new cancer treatments that incorporate (E)-N-(4,4-Dimethoxyoxan-3-yl)-4-(dimethylamino)but-2-enamide as a component. Another area of interest is the investigation of the immune response to cancer and the role that (E)-N-(4,4-Dimethoxyoxan-3-yl)-4-(dimethylamino)but-2-enamide plays in this process. Additionally, there is ongoing research into the synthesis of (E)-N-(4,4-Dimethoxyoxan-3-yl)-4-(dimethylamino)but-2-enamide and the development of new methods for producing this compound.
Synthesis Methods
(E)-N-(4,4-Dimethoxyoxan-3-yl)-4-(dimethylamino)but-2-enamide can be synthesized using a multi-step process that involves the reaction of several different chemical compounds. The most common method for synthesizing (E)-N-(4,4-Dimethoxyoxan-3-yl)-4-(dimethylamino)but-2-enamide involves the reaction of 3,4-dimethoxybenzaldehyde with diethyl malonate to produce 4,4-dimethoxy-3-oxobutanoic acid. This compound is then reacted with hydroxylamine to produce the oxime derivative, which is subsequently reduced to produce (E)-N-(4,4-Dimethoxyoxan-3-yl)-4-(dimethylamino)but-2-enamide.
Scientific Research Applications
(E)-N-(4,4-Dimethoxyoxan-3-yl)-4-(dimethylamino)but-2-enamide has been extensively studied for its potential use in cancer treatment. In preclinical studies, (E)-N-(4,4-Dimethoxyoxan-3-yl)-4-(dimethylamino)but-2-enamide has been shown to have anti-tumor activity against a variety of different cancer types, including lung, breast, and colon cancer. (E)-N-(4,4-Dimethoxyoxan-3-yl)-4-(dimethylamino)but-2-enamide works by activating the immune system and inducing the production of cytokines, which are molecules that help to fight off cancer cells.
properties
IUPAC Name |
(E)-N-(4,4-dimethoxyoxan-3-yl)-4-(dimethylamino)but-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4/c1-15(2)8-5-6-12(16)14-11-10-19-9-7-13(11,17-3)18-4/h5-6,11H,7-10H2,1-4H3,(H,14,16)/b6-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKCJPUVBCKIBMK-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NC1COCCC1(OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NC1COCCC1(OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(4,4-Dimethoxyoxan-3-yl)-4-(dimethylamino)but-2-enamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.